Varitriol
Overview
Description
Varitriol is a marine natural product isolated from the marine fungus Emericella variecolor. It has garnered significant attention due to its potent antitumor properties, showing a 100-fold increased potency over the mean toxicity towards a variety of cancer cell lines . The compound’s unique structure and biological activity make it a fascinating target for synthetic chemists and researchers in the field of drug development .
Preparation Methods
The synthesis of varitriol involves several key steps, including the construction of a challenging furanoside ring and substituted styrene derivatives . One efficient synthetic approach employs a catalytic stereoselective vinyl oxirane ring expansion reaction, which provides rapid access to the common cis-2,5-tetrahydrofuran core . Another method involves the use of Horner-Wadsworth-Emmons olefination, conjugate addition, and Ramberg-Backlund reaction as key steps . Industrial production methods for this compound are still under development, with ongoing research focused on optimizing the synthetic routes and reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
Varitriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Varitriol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a valuable model compound for studying complex natural product synthesis and developing new synthetic methodologies . In biology and medicine, this compound’s potent antitumor activity makes it a promising candidate for cancer treatment . Researchers are also exploring its potential use in other therapeutic areas, such as antimicrobial and antiviral applications . In industry, this compound and its analogues are being investigated for their potential use in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of varitriol involves its interaction with specific molecular targets and pathways within cancer cells . This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting the cell cycle . It targets various signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK pathways . The compound’s unique structure allows it to bind to specific proteins and enzymes, thereby modulating their activity and leading to the observed antitumor effects .
Comparison with Similar Compounds
Varitriol is structurally similar to other marine natural products, such as varioxirane, dihydroterrein, and varixanthone, which are also isolated from the marine fungus Emericella variecolor . this compound stands out due to its higher potency and unique structural features . Compared to these similar compounds, this compound exhibits a more pronounced antitumor activity and a distinct mechanism of action . The combination of its potent biological properties and relatively straightforward molecular structure has generated considerable synthetic interest, leading to the development of various analogues with improved activity and selectivity .
Properties
IUPAC Name |
(2R,3S,4R,5S)-2-[(E)-2-[2-(hydroxymethyl)-3-methoxyphenyl]ethenyl]-5-methyloxolane-3,4-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-9-14(17)15(18)13(20-9)7-6-10-4-3-5-12(19-2)11(10)8-16/h3-7,9,13-18H,8H2,1-2H3/b7-6+/t9-,13+,14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUADRHIBCXAFH-XAUFSTHISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(O1)C=CC2=C(C(=CC=C2)OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@@H]([C@H](O1)/C=C/C2=C(C(=CC=C2)OC)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348394 | |
Record name | Varitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419568-67-5 | |
Record name | Varitriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60348394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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